molecular formula C18H23ClN2 B587735 Cyclizine-d4 Hydrochloride CAS No. 1246814-82-3

Cyclizine-d4 Hydrochloride

Cat. No.: B587735
CAS No.: 1246814-82-3
M. Wt: 306.87
InChI Key: UKPBEPCQTDRZSE-AKJKYJKUSA-N
Attention: For research use only. Not for human or veterinary use.
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Chemical Reactions Analysis

Types of Reactions

Cyclizine-d4 Hydrochloride undergoes various chemical reactions, including:

    Oxidation: Involves the addition of oxygen or the removal of hydrogen.

    Reduction: Involves the addition of hydrogen or the removal of oxygen.

    Substitution: Involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound may yield corresponding N-oxide derivatives, while reduction may produce deuterated analogs with altered pharmacokinetic properties .

Scientific Research Applications

Cyclizine-d4 Hydrochloride has a wide range of scientific research applications, including:

Comparison with Similar Compounds

Similar Compounds

    Meclizine: Another piperazine-derivative antihistamine with similar antiemetic properties.

    Diphenhydramine: An antihistamine with sedative and antiemetic effects.

    Promethazine: A phenothiazine derivative with strong antiemetic and sedative properties.

Uniqueness

Cyclizine-d4 Hydrochloride is unique due to its deuterated form, which provides enhanced stability and allows for precise pharmacokinetic studies. The incorporation of deuterium atoms reduces the rate of metabolic degradation, making it a valuable tool in drug research and development .

Properties

IUPAC Name

1-benzhydryl-2,2,6,6-tetradeuterio-4-methylpiperazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2.ClH/c1-19-12-14-20(15-13-19)18(16-8-4-2-5-9-16)17-10-6-3-7-11-17;/h2-11,18H,12-15H2,1H3;1H/i14D2,15D2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKPBEPCQTDRZSE-AKJKYJKUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(C2=CC=CC=C2)C3=CC=CC=C3.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CN(CC(N1C(C2=CC=CC=C2)C3=CC=CC=C3)([2H])[2H])C)[2H].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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